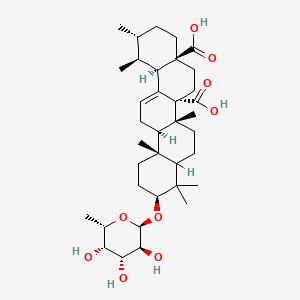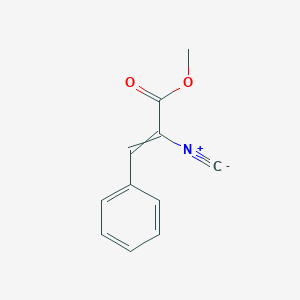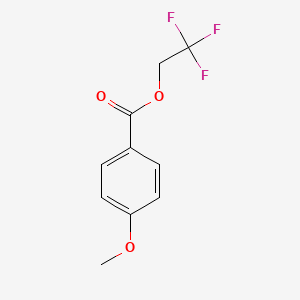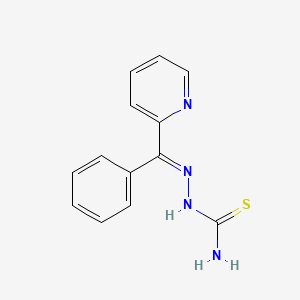
N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride is a quaternary ammonium compound characterized by its unique structure, which includes a positively charged nitrogen atom bonded to three methyl groups and a 3-oxopent-4-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. One common method involves the reaction of N,N,N-trimethylamine with 3-oxopent-4-en-1-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of reactants and the removal of products, ensuring a steady state of reaction and minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, or thiolate ions can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N,N,N-trimethyl-3-oxopent-4-en-1-aminium oxide.
Reduction: Formation of N,N,N-trimethyl-3-hydroxypent-4-en-1-aminium chloride.
Substitution: Formation of various substituted ammonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving cell membrane interactions and ion transport mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride involves its interaction with biological membranes and proteins. The positively charged ammonium group allows the compound to interact with negatively charged cell membranes, potentially disrupting membrane integrity and leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-Trimethyl-3-oxopent-4-en-1-aminium bromide
- N,N,N-Trimethyl-3-oxopent-4-en-1-aminium iodide
- N,N,N-Trimethyl-3-oxopent-4-en-1-aminium fluoride
Uniqueness
N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride is unique due to its specific chloride ion, which can influence its solubility, reactivity, and interaction with biological systems. Compared to its bromide, iodide, and fluoride counterparts, the chloride variant may exhibit different physicochemical properties and biological activities, making it suitable for specific applications.
Propiedades
Número CAS |
77931-97-6 |
|---|---|
Fórmula molecular |
C8H16ClNO |
Peso molecular |
177.67 g/mol |
Nombre IUPAC |
trimethyl(3-oxopent-4-enyl)azanium;chloride |
InChI |
InChI=1S/C8H16NO.ClH/c1-5-8(10)6-7-9(2,3)4;/h5H,1,6-7H2,2-4H3;1H/q+1;/p-1 |
Clave InChI |
ICKIMNNCJKMGAT-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCC(=O)C=C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


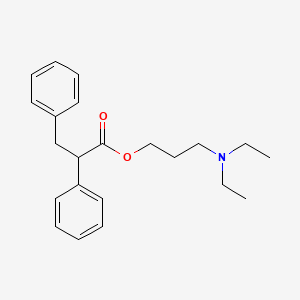

![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)

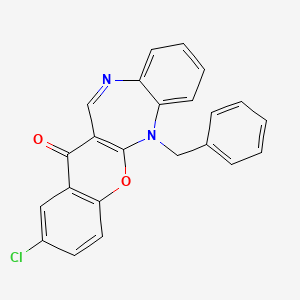
![1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one](/img/structure/B14432970.png)
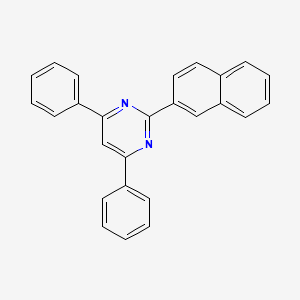
![(Hexahydro-3,5-methanocyclopenta[b]pyrrol-1(2H)-yl)(phenyl)methanone](/img/structure/B14432979.png)

